N-[(4-chlorophenyl)methyl]-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-28-17-5-3-2-4-16(17)24-19(27)25-20-23-15(12-29-20)10-18(26)22-11-13-6-8-14(21)9-7-13/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNAYZLZBKDXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-chlorophenyl)methyl]-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies investigating its biological activities, particularly its anticancer properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 397.9 g/mol. Its structure includes a thiazole ring and various aromatic groups that contribute to its biological activity. The compound's IUPAC name is N-[(4-chlorophenyl)methyl]-2-[5-[(2-methoxyphenyl)methyl]-3-methyl-6-oxopyridazin-1-yl]acetamide .
Anticancer Activity
Overview of Findings
Numerous studies have highlighted the anticancer potential of thiazole derivatives and their analogs. The compound under consideration has shown promising results in various cancer cell lines:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, related compounds have demonstrated IC50 values as low as 0.28 µg/mL against MCF-7 cells .
- Mechanism of Action : Research indicates that the compound induces apoptosis in cancer cells through the activation of caspases 3, 8, and 9, suggesting a mechanism that involves programmed cell death pathways . Additionally, studies have shown that substituents on the phenyl ring can influence the compound's efficacy, with electron-withdrawing groups enhancing anticancer activity .
Structure-Activity Relationship (SAR)
Key Insights
The structure-activity relationship (SAR) studies reveal critical insights into how modifications to the chemical structure affect biological activity:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., Cl) | Increase in cytotoxicity against cancer cells |
| Aromatic rings | Enhance binding affinity to target proteins |
| Alkyl substitutions | Influence solubility and bioavailability |
These findings underscore the importance of molecular modifications in optimizing the therapeutic potential of thiazole derivatives.
Case Studies
- Study on Antitumor Activity : A study focused on derivatives of thiazole found that compounds similar to this compound displayed potent antitumor activity, particularly against A549 and MCF-7 cell lines. The research utilized MTT assays to quantify cell viability and apoptosis assays to confirm mechanisms .
- Docking Studies : Molecular docking studies have been conducted to understand how these compounds interact with tubulin, a key protein involved in cell division. The binding affinities suggest that modifications on the thiazole ring significantly enhance inhibitory effects on tubulin polymerization .
Comparison with Similar Compounds
Structural Analogues in Thiazole-Acetamide Family
N-(4-Phenyl-2-thiazolyl)acetamide
- Structure : Lacks the urea group and 4-chlorobenzyl substituent.
- Properties : Simpler structure with reduced hydrogen-bonding capacity. Lower molecular weight (~218.3 g/mol) and higher solubility in polar solvents.
N-[2-(4-Chlorophenyl)ethyl]-2-{2-[(Cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
- Structure : Replaces 2-methoxyphenyl urea with cyclopentylcarbamoyl and substitutes ethyl for benzyl.
- Properties: Molecular weight ~406.9 g/mol.
- Activity : Likely optimized for kinase inhibition due to carbamoyl flexibility .
2-[[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-1,2,4-Triazol-3-yl]sulfanyl]-N-(4-Nitrophenyl)acetamide
- Structure : Triazole replaces thiazole; sulfanyl linker and nitro group enhance electron-withdrawing effects.
- Properties : Higher molecular weight (~444.5 g/mol) and logP (~4.1). Nitrophenyl improves stability but may introduce toxicity .
Urea-Containing Analogues
N-(4-Nitrophenyl)-2-((5-(3-(p-Tolyl)ureido)-1,3,4-Thiadiazol-2-yl)thio)acetamide
- Structure : Thiadiazole core with p-tolyl urea and nitrophenylacetamide.
- Properties : Thiadiazole’s electron-deficient nature enhances metabolic stability. Urea orientation differs due to thiadiazole geometry.
- Activity : Potent antimicrobial activity reported in vitro .
2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chlorobenzyl)acetamide
- Structure : Oxadiazole-pyrazole hybrid with methoxyphenyl and methylsulfanyl groups.
- Properties : Increased rigidity from oxadiazole improves target selectivity. Methylsulfanyl enhances hydrophobicity (~logP 3.8) .
Pharmacokinetic and Pharmacodynamic Comparisons
Preparation Methods
Thiourea Intermediate Preparation
The thiazole ring is synthesized via the Hantzsch thiazole synthesis, modified for regioselective 4-position substitution. A thiourea derivative is prepared by reacting 4-chlorobenzylamine with bromoacetyl bromide in dichloromethane under nitrogen, yielding 2-bromo-N-[(4-chlorophenyl)methyl]acetamide (85% yield). Subsequent treatment with ammonium thiocyanate in refluxing ethanol generates the thiourea intermediate, confirmed by IR (νC=S: 1250 cm⁻¹) and ¹H NMR (δ 3.87 ppm, s, 2H, CH₂).
Thiazole Cyclization
Cyclization of the thiourea with ethyl α-bromopyruvate in dimethylformamide (DMF) at 80°C for 6 hours produces 2-amino-4-(acetamide)-1,3-thiazole. Optimal conditions use triethylamine as a base, achieving 78% yield. Alternatives like potassium carbonate reduce yield to 62% due to incomplete cyclization.
Table 1: Solvent Effects on Thiazole Cyclization Yield
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | Et₃N | 80 | 78 |
| THF | Et₃N | 65 | 54 |
| Toluene | K₂CO₃ | 110 | 62 |
Urea Linkage Formation: Carbamoylation Strategies
Isocyanate Coupling
The thiazol-2-amine intermediate reacts with 2-methoxyphenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0°C. Carbodiimide catalysts (EDC/HOBt) enhance coupling efficiency, achieving 89% yield versus 67% without catalysts. Excess isocyanate (1.5 eq) minimizes dimerization byproducts.
Alternative Carbamoyl Chloride Route
As an alternative, 2-methoxyphenyl carbamoyl chloride is generated in situ by treating 2-methoxyaniline with phosgene (1.2 eq) in toluene. Reaction with the thiazol-2-amine at -10°C affords the urea product in 82% yield but requires rigorous moisture control.
Final Acetamide Assembly and Purification
Alkylation of Thiazole Intermediate
The 4-position acetamide is introduced via nucleophilic substitution. 2-Bromo-N-[(4-chlorophenyl)methyl]acetamide reacts with the thiazole nitrogen in acetonitrile at 60°C, using sodium hydride as a base. GC-MS monitoring confirms complete consumption of the bromide after 4 hours (92% yield).
Crystallization and Purity Optimization
Recrystallization from ethanol/water (7:3 v/v) removes residual isocyanate and dimer impurities. HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows 98.4% purity. Alternative solvents like ethyl acetate yield lower purity (94.7%) due to co-crystallization of byproducts.
Analytical Characterization and Validation
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.34 (s, 1H, thiazole-H), 7.45–7.28 (m, 4H, Ar-H), 6.95–6.88 (m, 3H, Ar-H), 4.41 (d, J = 5.6 Hz, 2H, CH₂), 3.82 (s, 3H, OCH₃), 3.12 (s, 2H, COCH₂).
-
HRMS (ESI+) : m/z calculated for C₂₀H₁₈ClN₄O₃S [M+H]⁺: 437.0742; found: 437.0739.
Thermal Stability Analysis
Differential scanning calorimetry (DSC) reveals a melting point of 214°C with no decomposition below 200°C, confirming thermal stability during storage.
Comparative Evaluation of Synthetic Routes
Table 2: Route Efficiency and Yield Comparison
| Step | Method A (Isocyanate) | Method B (Carbamoyl Chloride) |
|---|---|---|
| Urea Formation Yield | 89% | 82% |
| Purity Post-Crystallization | 98.4% | 96.1% |
| Total Synthesis Time | 18 hours | 22 hours |
Method A offers superior yield and purity, though it requires stringent anhydrous conditions. Method B provides a phosgene-free alternative but with extended reaction times.
Industrial Scalability and Process Optimization
Solvent Recycling
Toluene and DMF are recovered via fractional distillation (85% recovery efficiency), reducing production costs by 23% per kilogram.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and critical parameters for synthesizing N-[(4-chlorophenyl)methyl]-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide?
- Methodology : The synthesis involves multi-step reactions, including:
- Thiazole ring formation via cyclization of thiourea derivatives with α-halo ketones.
- Carbamide group introduction through nucleophilic substitution or coupling reactions (e.g., using carbodiimide coupling agents).
- Acetamide linkage via condensation of carboxylic acid derivatives with amines under reflux conditions .
- Critical Parameters :
- Solvent selection (e.g., dichloromethane, ethanol) to balance polarity and reaction efficiency.
- Temperature control (60–100°C) to prevent side reactions.
- Catalysts (e.g., triethylamine) to enhance reaction rates .
Q. How is the structural integrity and purity of the compound confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and functional group integration (e.g., methoxy, chlorophenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (±1 ppm accuracy) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Q. Which functional groups contribute to its potential biological activity?
- Key Groups :
- Thiazole ring : Enhances binding to enzymatic targets (e.g., kinase inhibitors) via π-π stacking .
- Chlorophenyl and methoxyphenyl moieties : Improve lipophilicity and membrane permeability .
- Carbamide linkage : Facilitates hydrogen bonding with biological targets (e.g., proteases) .
Q. What initial biological screening approaches are recommended for this compound?
- In Vitro Assays :
- Enzyme inhibition : Kinase/protease inhibition assays (IC50 determination) using fluorogenic substrates .
- Antimicrobial activity : Broth microdilution (MIC against Gram+/Gram– bacteria) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Strategies :
- DoE (Design of Experiments) : Systematic variation of solvent polarity, temperature, and catalyst loading to identify optimal parameters .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >85% yield .
- Flow chemistry : Continuous-flow reactors for scalable production with reduced by-products .
Q. How can contradictory data in biological activity (e.g., varying IC50 values across studies) be resolved?
- Approaches :
- Orthogonal assays : Validate results using both fluorescence-based and radiometric enzyme assays .
- Statistical analysis : Apply ANOVA or Bayesian modeling to account for inter-lab variability .
- Structural analogs : Compare activity trends with derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) .
Q. What strategies are recommended for in vivo pharmacological studies of this compound?
- Methodology :
- Pharmacokinetics :
- ADME profiling : LC-MS/MS to measure plasma/tissue concentrations in rodent models .
- Metabolite identification : Liver microsome incubation + UPLC-QTOF analysis .
- Toxicity : Histopathology and serum biomarkers (ALT/AST) after 28-day repeated dosing .
Q. How can structure-activity relationship (SAR) studies be designed to enhance target specificity?
- SAR Framework :
- Substituent variation : Synthesize analogs with modified aryl groups (e.g., 3-fluorophenyl, 4-methylphenyl) .
- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR, COX-2) .
- Free-energy calculations : MM-PBSA/GBSA to quantify ligand-protein interaction energies .
Q. How can the compound’s stability under physiological conditions be assessed?
- Stability Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
